molecular formula C31H26ClFN4O5S B1662123 Allitinib tosylate CAS No. 1050500-29-2

Allitinib tosylate

Cat. No.: B1662123
CAS No.: 1050500-29-2
M. Wt: 621.1 g/mol
InChI Key: ZMUKJEHWLJBODV-UHFFFAOYSA-N
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Description

EGFR (Epidermal Growth Factor Receptor) inhibitors. Its chemical structure is an anilino-quinazoline compound. The compound is orally active and irreversible, making it a promising candidate for cancer treatment. Specifically, it targets both EGFR (erbB1) and ErbB2 (HER2) receptors .

Mechanism of Action

Target of Action

Allitinib tosylate, also known as AST-1306 TsOH, is a novel irreversible inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Receptor 2 (ErbB2) . These receptors are part of the HER family of growth factors that activate several intracellular signaling pathways promoting cell proliferation and survival .

Mode of Action

This compound acts by selectively and irreversibly inhibiting EGFR and ErbB2 . It has an IC50 of 0.5 nM for EGFR and 3 nM for ErbB2 . It also inhibits ErbB4 with an IC50 of 0.8 nM . This means that it binds to these receptors and prevents them from activating, thus inhibiting the signaling pathways they control.

Biochemical Pathways

The primary biochemical pathways affected by this compound are those controlled by EGFR, ErbB2, and ErbB4 . These pathways are involved in cell proliferation and survival. By inhibiting these receptors, this compound disrupts these pathways, leading to decreased cell proliferation and increased cell death .

Pharmacokinetics

This compound is orally active . It is extensively metabolized in the body, with multiple enzymes involved in its biotransformation . The metabolic pathways include O-dealkylation, amide hydrolysis, dihydrodiol formation, hydroxylation, and secondary phase 2 conjugation . The metabolites of amide hydrolysis (M6) and 27,28-dihydrodiol allitinib (M10) were found to be the major pharmacologically active metabolites in the circulation . The steady-state exposures to M6 and M10 were 11% and 70% of that of allitinib, respectively .

Result of Action

The molecular and cellular effects of this compound’s action include significant, concentration-dependent inhibition of the growth of cells expressing EGFR T790M/L858R mutations . It also inhibits the activation of tyrosine kinases and downstream signaling pathways in various cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of KRAS mutations has been associated with resistance to this compound . Therefore, the genetic makeup of the cells, which can be considered an environmental factor at the cellular level, plays a crucial role in the compound’s action.

Chemical Reactions Analysis

Allitinib tosylate participates in various chemical reactions, including oxidation, reduction, and substitution. While specific reagents and conditions are proprietary, researchers have observed its efficacy against mutant EGFR (T790M/L858R) and ErbB2-overexpressing cells. The major products formed from these reactions contribute to its anti-cancer activity .

Comparison with Similar Compounds

While Allitinib tosylate shares similarities with other EGFR inhibitors, its unique features include:

    Irreversibility: Unlike reversible inhibitors, this compound forms long-lasting bonds with its targets.

    Dual Targeting: It simultaneously inhibits both EGFR and ErbB2, broadening its therapeutic potential.

Similar Compounds

    Cetuximab: A monoclonal antibody targeting EGFR.

    Afatinib: Another irreversible EGFR inhibitor.

    Lapatinib: A dual EGFR/ErbB2 inhibitor.

Properties

IUPAC Name

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN4O2.C7H8O3S/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUKJEHWLJBODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClFN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648510
Record name 4-Methylbenzene-1-sulfonic acid--N-(4-{3-chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050500-29-2
Record name 4-Methylbenzene-1-sulfonic acid--N-(4-{3-chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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